N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Switching of Oxazine Derivatives
Zhu et al. (2014) investigated the electrochromic properties of oxazine derivatives, which showed improved fatigue resistance and color reversibility compared to conventional spiropyran derivatives. This research suggests potential applications in electrochromic devices and displays (Zhu et al., 2014).
Molecular Complex Formation
Research by Lewiński, Nitek, and Milart (1993) described a molecular complex formed by specific compounds, including a dimethylaminophenyl moiety. They observed intermolecular contacts and a contribution from the para-quinonoid structure, highlighting the complexity of molecular interactions (Lewiński et al., 1993).
Photoassisted Fenton Reaction for Pesticide Decomposition
Pignatello and Sun (1995) demonstrated the complete mineralization of certain pesticides using a photoassisted Fenton reaction. This study provides insights into effective methods for pesticide waste treatment and environmental remediation (Pignatello & Sun, 1995).
Cooperative Motion in Azo Polymers
A study by Meng et al. (1996) on azo polymers found that cooperative motion of polar side groups in amorphous polymers led to enhanced photoinduced birefringence. This research has implications for the development of advanced optical storage materials (Meng et al., 1996).
Influence of Substitution in Amidines
Research by Oszczapowicz and Krawczyk (1989) on N1N1-dimethylamidines revealed that the sensitivity of the amidine group to substitution at the imino nitrogen atom is influenced by the substituent in the phenyl ring. This study contributes to the understanding of chemical sensitivity and reactivity (Oszczapowicz & Krawczyk, 1989).
Bimetallic Nickel Complexes in Polymerization
Pelletier et al. (2008) synthesized both symmetrical and unsymmetrical bimetallic nickel complexes, which showed activity in ethylene polymerization. This work opens avenues in the field of polymer synthesis and catalysis (Pelletier et al., 2008).
Reaction of N-Nitroso Compounds with Guanyl and Adenyl Moieties
Okazaki, Persmark, and Guengerich (1993) studied the reaction of N-nitroso compounds with DNA moieties, providing insights into DNA modification and potential applications in genetic research (Okazaki et al., 1993).
Spirooxazine Derivative as a Cyanide Sensor
Zhu et al. (2012) developed a spirooxazine derivative as a highly sensitive cyanide sensor. This research is significant for environmental monitoring and chemical detection (Zhu et al., 2012).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-23(2)16-9-5-14(6-10-16)18(24(3)4)13-21-19(26)20(27)22-15-7-11-17(12-8-15)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIOMQZBNOOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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